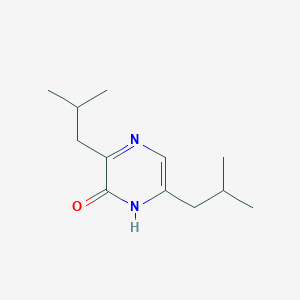Flavacol
CAS No.: 495-98-7
Cat. No.: VC3879548
Molecular Formula: C12H20N2O
Molecular Weight: 208.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 495-98-7 |
|---|---|
| Molecular Formula | C12H20N2O |
| Molecular Weight | 208.3 g/mol |
| IUPAC Name | 3,6-bis(2-methylpropyl)-1H-pyrazin-2-one |
| Standard InChI | InChI=1S/C12H20N2O/c1-8(2)5-10-7-13-11(6-9(3)4)12(15)14-10/h7-9H,5-6H2,1-4H3,(H,14,15) |
| Standard InChI Key | UYYRKEKHAYEACU-UHFFFAOYSA-N |
| SMILES | CC(C)CC1=CN=C(C(=O)N1)CC(C)C |
| Canonical SMILES | CC(C)CC1=CN=C(C(=O)N1)CC(C)C |
Introduction
Discovery and Structural Characterization
Molecular Architecture
The compound's structure features:
-
A pyrazine core (C₄H₄N₂)
-
Two iso-butyl groups at positions 2 and 5
-
A hydroxyl group at position 3
This configuration confers unique physicochemical properties, including amphiphilic character due to the polar hydroxyl group and hydrophobic alkyl chains. X-ray crystallography reveals a planar ring system with substituents adopting staggered conformations to minimize steric hindrance .
Physicochemical Properties
Flavacol exhibits distinctive characteristics critical to its functionality:
The compound's solubility profile enables selective extraction using acid-base fractionation. Its intense UV absorption facilitates quantitative analysis via HPLC with diode-array detection .
Biosynthesis and Microbial Production
Fungal Biosynthetic Pathways
In Aspergillus flavus, Flavacol production correlates with secondary metabolism under nutrient-limited conditions. Isotopic labeling studies suggest a pathway involving:
-
Leucine degradation to iso-butyl groups
-
Glycolytic intermediates providing carbonyl precursors
The process appears regulated by nitrogen availability, with maximal production occurring during stationary phase growth .
Actinomycete-Derived Synthesis
Recent work with Streptomyces sp. Pv 4-95 demonstrates alternative biosynthesis routes. Overexpression of the adpA regulatory gene increases precursor availability, yielding Flavacol and its novel derivative 3-β-hydroxy Flavacol . This actinobacterial pathway differs from fungal routes by utilizing:
Comparative yields:
Biological Activities and Mechanisms
Antimicrobial Properties
Flavacol demonstrates bacteriostatic activity against Gram-positive pathogens:
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |
| Bacillus subtilis | 25.0 | Membrane depolarization |
Notably, activity diminishes against Gram-negative species due to outer membrane impermeability. Synergy studies reveal 4-fold MIC reduction when combined with β-lactams against MRSA .
Antioxidant Capacity
Electron paramagnetic resonance (EPR) spectroscopy quantifies radical scavenging:
| Radical Species | IC₅₀ (μM) | Reference Standard (IC₅₀) |
|---|---|---|
| DPPH | 48.2 | Ascorbic acid (32.1) |
| Hydroxyl | 112.7 | Trolox (89.4) |
The ortho-hydroxyl group facilitates hydrogen atom transfer, while alkyl side chains enhance lipid solubility for membrane protection .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume